N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylacetamide
Description
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylacetamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13(20)18(2)15-7-9-19(10-8-15)11-14-12-21-17-6-4-3-5-16(14)17/h3-6,12,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSKCMOUORAUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)CC2=COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylacetamide typically involves the following steps:
Benzofuran Derivative Synthesis: The starting material, 1-benzofuran-3-carbaldehyde, is synthesized through the cyclization of o-hydroxybenzaldehyde derivatives.
Piperidine Derivative Formation: Piperidine-4-yl-acetamide is prepared by reacting piperidine with acetic anhydride.
Coupling Reaction: The benzofuran derivative is then coupled with the piperidine derivative using reagents such as sodium triacetoxyborohydride (STAB) under mild reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofurans or piperidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-methylacetamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another benzofuran derivative with different biological properties.
N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]acetamide: A closely related compound with similar applications but different molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
